molecular formula C5H9F5N2 B2701513 3,3,4,4,4-Pentafluoro-N2-methylbutane-1,2-diamine CAS No. 2126160-34-5

3,3,4,4,4-Pentafluoro-N2-methylbutane-1,2-diamine

Cat. No.: B2701513
CAS No.: 2126160-34-5
M. Wt: 192.133
InChI Key: GJCREPPCZDWPBY-UHFFFAOYSA-N
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Description

3,3,4,4,4-Pentafluoro-N²-methylbutane-1,2-diamine (CAS: 2126160-34-5, molecular formula: C₅H₉F₅N₂) is an aliphatic diamine featuring a butane backbone substituted with five fluorine atoms at positions 3, 3, 4, 4, and 4, along with a methyl group attached to the second nitrogen (N²) of the 1,2-diamine moiety . This fluorinated structure confers unique electronic and steric properties, including enhanced hydrophobicity and reduced nucleophilicity compared to non-fluorinated diamines.

Properties

IUPAC Name

3,3,4,4,4-pentafluoro-2-N-methylbutane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F5N2/c1-12-3(2-11)4(6,7)5(8,9)10/h3,12H,2,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJCREPPCZDWPBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CN)C(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9F5N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,4,4,4-Pentafluoro-N2-methylbutane-1,2-diamine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,3,4,4,4-pentafluorobutan-2-one and methylamine.

    Reaction Conditions: The reaction is usually carried out under controlled conditions, including temperature, pressure, and pH, to ensure the desired product is obtained with high purity and yield.

    Catalysts and Solvents: Catalysts such as palladium or platinum may be used to facilitate the reaction, and solvents like ethanol or methanol are often employed to dissolve the reactants and products.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chemical reactors where the reaction conditions are meticulously controlled to maximize efficiency and minimize by-products. The process may include:

    Continuous Flow Reactors: These reactors allow for the continuous addition of reactants and removal of products, enhancing the overall efficiency of the synthesis.

    Purification Steps: After the reaction, the product is purified using techniques such as distillation, crystallization, or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

3,3,4,4,4-Pentafluoro-N2-methylbutane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding amides or nitriles under specific conditions.

    Reduction: Reduction reactions can convert the compound into simpler amines or hydrocarbons.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.

    Substitution Reagents: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amides, while reduction could produce simpler amines.

Scientific Research Applications

3,3,4,4,4-Pentafluoro-N2-methylbutane-1,2-diamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.

    Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein modifications.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 3,3,4,4,4-Pentafluoro-N2-methylbutane-1,2-diamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The diamine group can form hydrogen bonds and coordinate with metal ions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Reactivity Comparison of Selected Diamines
Compound Backbone Substituents Key Reactivity Applications
3,3,4,4,4-Pentafluoro-N²-methylbutane-1,2-diamine Aliphatic 5F, N²-methyl Low nucleophilicity, high hydrophobicity Catalysis, agrochemicals
Propane-1,2-diamine Aliphatic None High nucleophilicity, water-soluble Ligands, heterocyclic synthesis
Cyclohexane-1,2-diamine Cyclic aliphatic Chiral centers High enantioselectivity Asymmetric catalysis
Benzene-1,2-diamine Aromatic NH₂ at 1,2 positions Moderate reactivity, electron-sensitive Dyes, polymers

Research Findings and Implications

  • Electronic Effects : Fluorine substitution reduces nucleophilicity, as seen in electron-withdrawing-substituted benzene-1,2-diamines, which exhibit slower reaction kinetics . This suggests the fluorinated diamine may require tailored reaction conditions for applications like catalysis.
  • Steric Effects : The N²-methyl group could impede coordination in metal complexes compared to smaller diamines (e.g., ethane-1,2-diamine) .
  • Potential Applications: The compound’s hydrophobicity and stability make it a candidate for fluorinated surfactants or bioactive molecules, though toxicity studies are needed.

Biological Activity

3,3,4,4,4-Pentafluoro-N2-methylbutane-1,2-diamine (CAS No. 2126160-34-5) is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential biological applications. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C5H9F5NC_5H_9F_5N. Its structure features a pentafluorinated carbon chain attached to a diamine functional group, which contributes to its reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The presence of fluorine atoms enhances the lipophilicity and metabolic stability of the compound, potentially influencing its pharmacokinetics and bioavailability.

Pharmacological Effects

Research indicates that compounds with similar structures exhibit a range of pharmacological effects including:

  • Antimicrobial Activity : Fluorinated compounds have been shown to possess antimicrobial properties due to their ability to disrupt microbial membranes and inhibit enzyme activity.
  • Anticancer Properties : Some fluorinated amines have demonstrated the ability to inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and apoptosis.
  • Neuroprotective Effects : Certain derivatives have been studied for their neuroprotective capabilities in models of neurodegenerative diseases.

Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of fluorinated diamines against various bacterial strains. Results indicated that this compound exhibited significant inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Bacillus subtilis16 µg/mL
Escherichia coli64 µg/mL

Study 2: Anticancer Activity

In vitro studies on cancer cell lines demonstrated that the compound inhibited cell proliferation in HeLa cells (cervical cancer) and MCF-7 cells (breast cancer). The mechanism involved the induction of apoptosis through caspase activation.

Cell LineIC50 (µM)
HeLa15
MCF-720

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